

Toxicological Profile of 2,3-Diaminopropionic Acid and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diaminopropionic acid

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This in-depth technical guide provides a comprehensive overview of the toxicological profile of **2,3-diaminopropionic acid** (DAP) and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a precursor for antibiotics and the siderophore staphyloferrin B[1][2]. While some derivatives of DAP have shown potential as therapeutic agents, such as inhibitors of advanced glycation end-product (AGE) formation, others are known for their neurotoxic effects[3]. A notable neurotoxic derivative is L- β -N-oxalyl- α , β -diaminopropionic acid (L- β -ODAP), the causative agent of neurolathyrism, a neurodegenerative disease[4][5]. This guide summarizes the available toxicological data to provide a clear understanding of the potential hazards associated with DAP and its derivatives.

In Vitro Toxicology Cytotoxicity

Studies on N-substituted L-**2,3-diaminopropionic acid** polymers (DAPEGs) have shown that certain derivatives are not cytotoxic to HB2 and MDA-MB-231 cell lines[6]. In contrast, 2',3'-dideoxycytidine, a derivative, inhibited the growth of 3T3 mouse embryo fibroblast cells in a concentration-dependent manner, with toxicity linked to its incorporation into cellular DNA[7].



Metabolic Stress

In Salmonella enterica, the accumulation of L-2,3-diaminopropionate has been shown to inhibit growth by inducing metabolic stress. Specifically, it creates a proline requirement and inhibits the biosynthesis of coenzyme A and isoleucine[8]. The degradation of DAP by the enzyme diaminopropionate ammonia-lyase (DpaL) produces a reactive intermediate, 2-aminoacrylate (2AA), which can cause cellular damage if not detoxified[8].

Table 1: In Vitro Toxicological Data for 2,3-Diaminopropionic Acid and Its Derivatives



Compound/De rivative	Cell Line/Organism	Endpoint	Concentration/ Value	Reference
N-substituted L- 2,3- diaminopropionic acid polymers (DAPEGs)	HB2 and MDA- MB-231 cells	Cytotoxicity	Not cytotoxic	[6]
2',3'- dideoxycytidine	3T3 mouse embryo fibroblast	Cell growth inhibition	Concentration- dependent	[7]
L-2,3- diaminopropionat e	Salmonella enterica	Growth inhibition	Not specified	[8]
L-β-N-oxalyl-α,β- diaminopropionic acid (L-β-ODAP)	Rat spinal motor neurons	Cell death	Not specified	[4]
2-bromoacrolein and 2,3- dibromopropanal	Salmonella typhimurium TA 100	Mutagenicity	Not specified	[9]
2-bromoacrolein and 2,3- dibromopropanal	Reuber hepatoma cells	DNA single- stranded breaks	Not specified	[9]
2-bromoacrolein and 2,3- dibromopropanal	Syrian hamster embryo cells	Cell transformation	More potent than Tris-BP	[9]

In Vivo Toxicology

The hydrochloride salt of DL-**2,3-diaminopropionic acid** is classified as a skin and eye irritant and may cause respiratory irritation[10][11][12].

Neurotoxicity of L- β -N-oxalyl- α , β -diaminopropionic acid (L- β -ODAP)



Intraperitoneal administration of L-β-ODAP to 12-day-old rats induced convulsions within 10 minutes, accompanied by a significant accumulation of glutamine in the brain, suggesting chronic ammonia toxicity[13][14]. Adult rats, however, did not show these symptoms, indicating an age-dependent sensitivity[13][14]. This neurotoxicity is attributed to its action as an excitatory amino acid[5].

Neurotoxicity of L-2-chloropropionic acid

L-2-chloropropionic acid has been shown to be selectively toxic to cerebellar granule cells in rats, leading to necrosis approximately 36 to 48 hours after administration[15].

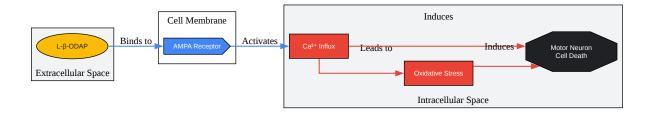
Genotoxicity

Derivatives of **2,3-diaminopropionic acid**, specifically 2-bromoacrolein and 2,3-dibromopropanal, have been found to be mutagenic in Salmonella typhimurium TA 100[9]. These compounds also caused extensive DNA single-stranded breaks in Reuber hepatoma cells and were more potent than tris(2,3-dibromopropyl)phosphate (Tris-BP) in transforming Syrian hamster embryo cells in culture[9].

Mechanisms of Toxicity Excitotoxicity of L-β-ODAP

The primary mechanism of neurotoxicity for L- β -ODAP is excitotoxicity. It acts as an agonist at α -amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, leading to an influx of Ca2+ into motor neurons[4][5]. This deregulation of intracellular calcium homeostasis, coupled with oxidative stress, contributes to motor neuron cell death[4][5]. The excitotoxic effects can be inhibited by AMPA receptor blockers[4].





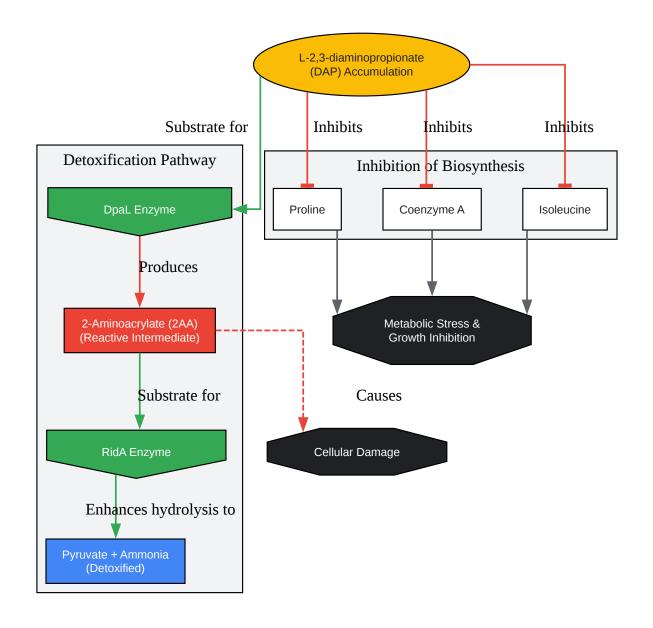
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L-β-ODAP Excitotoxicity Pathway

Metabolic Disruption by L-2,3-Diaminopropionate

In bacteria, L-2,3-diaminopropionate directly inhibits proline, pantothenate, and isoleucine biosynthesis, leading to metabolic stress and growth inhibition[8]. The detoxification of DAP can also lead to the formation of the reactive metabolite 2-aminoacrylate (2AA), which can cause cellular damage if not properly managed by enzymes like RidA[8].





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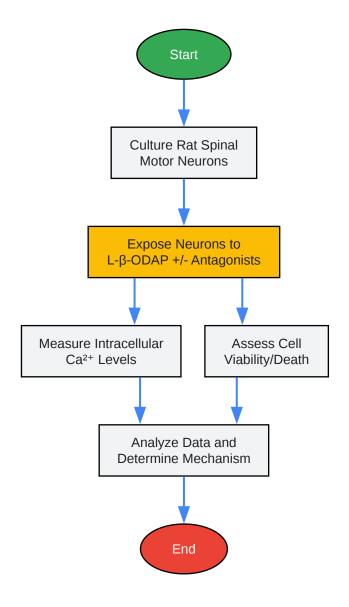
Metabolic Stress Induced by DAP

Experimental Protocols In Vitro Neurotoxicity Assessment

A common approach to assess neurotoxicity involves the use of primary neuronal cultures or cell lines[16].



- Cell Culture: Rat spinal motor neurons can be cultured to study the effects of neurotoxins[4].
- Exposure: The cultured neurons are exposed to varying concentrations of the test compound (e.g., L-β-ODAP)[4].
- Measurement of Intracellular Calcium: Changes in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators[4].
- Assessment of Cell Viability: Cell death can be quantified using assays that measure membrane integrity or metabolic activity[4].
- Use of Antagonists: To elucidate the mechanism of action, specific receptor antagonists (e.g., AMPA receptor blockers) can be co-administered with the neurotoxin[4].





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In Vitro Neurotoxicity Assay Workflow

Genotoxicity Assessment (Ames Test)

The mutagenic potential of compounds can be evaluated using the Salmonella typhimurium (Ames) test[9].

- Bacterial Strains: A histidine-requiring strain of Salmonella typhimurium (e.g., TA 100) is used.
- Metabolic Activation: The test can be performed with and without a metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
- Exposure: The bacterial strain is exposed to various concentrations of the test substance.
- Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Conclusion

The toxicological profile of **2,3-diaminopropionic acid** and its derivatives is complex and varied. While the parent compound itself is associated with metabolic stress in microorganisms and some of its derivatives show promise in therapeutic applications, others, most notably L- β -ODAP, are potent neurotoxins. The primary mechanism of neurotoxicity for L- β -ODAP is excitotoxicity mediated through AMPA receptors. Other derivatives have demonstrated genotoxic potential. A thorough understanding of the structure-toxicity relationship is crucial for the safe handling and development of DAP-related compounds. Further research is warranted to establish clear dose-response relationships, including LD50 and NOAEL values, for **2,3-diaminopropionic acid** to conduct comprehensive risk assessments.

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